molecular formula C12H11NO2 B133216 Methyl 4-amino-1-naphthoate CAS No. 157252-24-9

Methyl 4-amino-1-naphthoate

Cat. No. B133216
M. Wt: 201.22 g/mol
InChI Key: LBYWWJUIABXSBG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-naphthoate is a chemical compound that is part of the naphthalene family, characterized by its aromatic structure and functional groups. Although the provided papers do not directly discuss Methyl 4-amino-1-naphthoate, they do provide insights into related naphthalene derivatives and their synthesis, which can be informative for understanding the broader context of naphthalene chemistry.

Synthesis Analysis

The synthesis of naphthalene derivatives is a complex process that often involves multiple steps and various chemical reactions. For instance, the synthesis of tetrahydro-1,6-naphthyridine derivatives is achieved through chemical modification of pyridine derivatives and involves condensation reactions followed by debenzylation . This suggests that the synthesis of Methyl 4-amino-1-naphthoate could similarly involve multi-step reactions, possibly starting from naphthalene or its derivatives and introducing the amino and methyl groups through targeted chemical modifications.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be quite diverse, depending on the substituents attached to the core naphthalene ring. For example, the compound C26H23NO3 discussed in one of the papers features a π-conjugated system that is essentially planar, with an intramolecular hydrogen bond contributing to its stability . This indicates that Methyl 4-amino-1-naphthoate may also exhibit a planar structure with potential for intramolecular bonding, depending on the position and nature of its substituents.

Chemical Reactions Analysis

Naphthalene derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of other compounds. The compound 1-[amino(4-methoxyphenyl)methyl]-2-naphthol, for example, is a potent chiral catalyst in addition reactions with dialkylzinc compounds and aldehydes . This suggests that Methyl 4-amino-1-naphthoate could also be reactive towards nucleophiles or electrophiles, depending on its functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. For instance, the presence of a methyl group can impact the compound's hydrophobicity, boiling point, and density. The synthesis of 2-methyl-1,4-naphthoquinone, a derivative of naphthalene, demonstrates the importance of the methyl group in the compound's properties and its role in biological systems as vitamin K3 . Methyl 4-amino-1-naphthoate would likely have distinct physical and chemical properties due to the presence of both the methyl and amino groups, affecting its solubility, reactivity, and potential biological activity.

Scientific Research Applications

1. Polymer Synthesis

Methyl 4-amino-1-naphthoate and its derivatives are studied in the synthesis of polymers. For instance, Mikami et al. (2011) explored the condensation polymerization of naphthoic acid esters, including methyl esters, to produce poly(naphthalenecarboxamide) with defined molecular weight and low polydispersity (Mikami et al., 2011).

2. Photopolymerization in 3D Printing

In the field of 3D printing, 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, related to methyl 4-amino-1-naphthoate, have been used as photosensitizers in photoinitiating systems for various types of photopolymerization. Hola et al. (2020) demonstrated their application in creating interpenetrated polymer networks under visible light sources (Hola et al., 2020).

3. Fluorescent Probes for Alzheimer’s Disease

In medical research, derivatives of methyl 4-amino-1-naphthoate are employed in developing fluorescent probes for detecting β-amyloids, which are significant in Alzheimer’s disease diagnosis. Fa et al. (2015) synthesized a fluorescent probe using a derivative, showing high binding affinity to Aβ(1–40) aggregates, a key marker in Alzheimer’s disease (Fa et al., 2015).

4. Electrochemical Studies in Antitumor Agents

Methyl 4-amino-1-naphthoate derivatives also find usage in studying the electrochemical properties of antitumor agents. Driebergen et al. (1990) investigated how methyl, hydroxy, and amino substituents affect the electrochemical behavior of quinones, which are model compounds for antitumor agents (Driebergen et al., 1990).

5. Synthesis of Biologically Active Compounds

Farahani et al. (2019) utilized methyl 4-amino-1-naphthoate derivatives in synthesizing biologically active naphthoquinone compounds, indicating potential in pharmaceutical research (Farahani et al., 2019).

6. Light Conversion in Photophysics

Methyl 4-amino-1-naphthoate derivatives play a role in light conversion studies. Jullien et al. (1996) studied β-cyclodextrin with naphthoyl chromophores, demonstrating energy transfer efficiency in photophysical applications (Jullien et al., 1996).

properties

IUPAC Name

methyl 4-aminonaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYWWJUIABXSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1-naphthoate

CAS RN

157252-24-9
Record name methyl 4-aminonaphthalene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 13B (92 mg, 0.398 mmol) and 10% Pd/C (10 mg) in MeOH (5 mL) was hydrogenated under a hydrogen balloon for 30 minutes. The mixture was filtered and the filtrate concentrated under reduced pressure to give the title compound (80 mg).
Quantity
92 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Chen, Y Song, D Bojadzic… - Journal of medicinal …, 2017 - ACS Publications
… The general procedure for coupling as described earlier for 17 was followed with 4′-nitro[1,1′-biphenyl]-4-carboxylic acid (13) (0.28 g, 1.14 mmol) and methyl 4-amino-1-naphthoate (…
Number of citations: 25 pubs.acs.org
S Kumar, S Pradhan, S Roy, PB De… - The Journal of …, 2019 - ACS Publications
Iron(III)-catalyzed regioselective direct remote C–H carboxylation of naphthyl and quinoline amides was developed using CBr 4 and alcohol. The reaction involves a radical pathway …
Number of citations: 18 pubs.acs.org

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